Unveiling the Mechanism of Action of Anticancer Agent CA-170: A Technical Guide
Unveiling the Mechanism of Action of Anticancer Agent CA-170: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CA-170 is a first-in-class, orally bioavailable small molecule immune checkpoint inhibitor that dually targets Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T cell activation (VISTA). This technical guide provides an in-depth overview of the mechanism of action of CA-170, supported by a compilation of preclinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The evidence presented herein demonstrates the potential of CA-170 as a novel immunotherapeutic agent for the treatment of advanced cancers.
Introduction
The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer therapy. By blocking inhibitory signals that suppress anti-tumor immunity, these agents can unleash the body's own immune system to recognize and eliminate cancer cells. CA-170 represents a significant advancement in this field as an orally administered small molecule designed to inhibit two distinct and non-redundant immune checkpoint pathways: PD-1/PD-L1 and VISTA. This dual-targeting approach offers the potential for enhanced anti-tumor activity compared to agents that target a single pathway.
Core Mechanism of Action
CA-170's primary mechanism of action involves the inhibition of two key immune checkpoint proteins: PD-L1 and VISTA.
Targeting the PD-1/PD-L1 Axis
The interaction between Programmed cell death protein 1 (PD-1) on activated T cells and its ligand, PD-L1, expressed on tumor cells and other immune cells, leads to the suppression of T-cell activity, allowing cancer cells to evade immune surveillance. CA-170 has been shown to interfere with this interaction. Interestingly, studies suggest that CA-170 does not prevent the physical assembly of the PD-1:PD-L1 complex but rather supports the formation of a defective ternary complex. This action blocks the downstream signaling that would typically lead to T-cell exhaustion and inactivation.
Inhibition of the VISTA Pathway
VISTA is another critical negative checkpoint regulator that suppresses T-cell function. Its expression is prominent on hematopoietic cells and can be upregulated in the tumor microenvironment. By inhibiting VISTA, CA-170 further contributes to the reactivation of anti-tumor T-cell responses. The dual blockade of both PD-L1 and VISTA is hypothesized to produce a more robust and durable anti-cancer immune response.
Below is a diagram illustrating the dual inhibitory action of CA-170 on the PD-L1 and VISTA signaling pathways.
Quantitative Preclinical Efficacy
The anti-tumor activity of CA-170 has been evaluated in various syngeneic mouse tumor models. The following tables summarize the key quantitative data from these preclinical studies.
Table 1: In Vivo Tumor Growth Inhibition
| Tumor Model | Animal Strain | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| MC38 Colon Carcinoma | C57BL/6 | CA-170 (10 mg/kg) | Oral, once daily | 43 | [1] |
| B16F10 Melanoma (Metastasis) | C57BL/6 | CA-170 (10 mg/kg) | Oral, once daily | 73 (reduction in metastatic nodules) | [1] |
| CT26 Colon Carcinoma | BALB/c | CA-170 (10 mg/kg) + Docetaxel (10 mg/kg) | Oral, once daily | 68 | [1] |
| B16/F1 Melanoma | Not Specified | CA-170 (10 mg/kg) | Oral | 23 | [2] |
| B16/F1 Melanoma | Not Specified | CA-170 (100 mg/kg) | Oral | 41 | [2] |
Table 2: Pharmacokinetic Parameters of CA-170
| Species | Oral Bioavailability (%) | Plasma Half-life (hours) | Reference |
| Mouse | ~40 | ~0.5 | [3][4] |
| Cynomolgus Monkey | <10 | ~3.25 - 4.0 | [3][4] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of CA-170.
In Vivo Syngeneic Mouse Tumor Models
A general workflow for in vivo efficacy studies is depicted below.
4.1.1. MC38 Colon Carcinoma Model [1][5][6][7]
-
Cell Line: MC38 murine colon adenocarcinoma cells.
-
Animal Strain: C57BL/6 mice.
-
Implantation: 2 x 10^6 MC38 cells are injected subcutaneously into the flank of the mice.
-
Tumor Monitoring: Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups. CA-170 is administered orally, typically once daily.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, and tumors are excised and weighed.
4.1.2. B16F10 Melanoma Lung Metastasis Model [1][8][9][10]
-
Cell Line: B16F10 murine melanoma cells.
-
Animal Strain: C57BL/6 mice.
-
Implantation: 2 x 10^5 B16F10 cells are injected intravenously via the tail vein to establish pulmonary metastases.
-
Treatment: Treatment with orally administered CA-170 or vehicle control typically begins one day after cell injection and continues for a specified duration (e.g., 14 days).
-
Endpoint: At the end of the treatment period, mice are euthanized, and lungs are harvested. The number of metastatic nodules on the lung surface is counted.
4.1.3. CT26 Colon Carcinoma Model [1][11][12][13][14]
-
Cell Line: CT26 murine colon carcinoma cells.
-
Animal Strain: BALB/c mice.
-
Implantation: 1 x 10^6 CT26 cells are injected subcutaneously into the flank of the mice.
-
Tumor Monitoring: Similar to the MC38 model, tumor growth is monitored by caliper measurements.
-
Treatment: When tumors reach the desired size, mice are randomized, and treatment with oral CA-170, with or without other agents like docetaxel, is initiated.
-
Endpoint: The study concludes when control tumors reach the maximum allowed size.
In Vitro T-Cell Functional Assays
4.2.1. T-Cell Proliferation Assay (CFSE-based) [15][16][17][18][19]
-
Objective: To assess the ability of CA-170 to rescue T-cell proliferation suppressed by PD-L1 or VISTA.
-
Protocol:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) dye.
-
Culture the CFSE-labeled PBMCs in the presence of T-cell stimuli (e.g., anti-CD3 and anti-CD28 antibodies).
-
Add recombinant human PD-L1 or VISTA protein to suppress T-cell proliferation.
-
Treat the cultures with varying concentrations of CA-170.
-
After a defined incubation period (e.g., 72-96 hours), harvest the cells.
-
Analyze the CFSE dilution in the T-cell population (e.g., CD4+ and CD8+ cells) by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.
-
4.2.2. Interferon-gamma (IFN-γ) Release Assay [20][21][22][23][24][25][26]
-
Objective: To measure the effect of CA-170 on the production of the effector cytokine IFN-γ by T cells.
-
Protocol:
-
Isolate human PBMCs as described above.
-
Culture the PBMCs with T-cell stimuli (e.g., anti-CD3/anti-CD28) in the presence of recombinant PD-L1 or VISTA to inhibit cytokine production.
-
Add different concentrations of CA-170 to the cell cultures.
-
After an incubation period (e.g., 48-72 hours), collect the cell culture supernatants.
-
Quantify the concentration of IFN-γ in the supernatants using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Clinical Development
CA-170 has advanced to human clinical trials. The initial Phase 1 study (NCT02812875) was a multi-center, open-label trial designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of orally administered CA-170 in patients with advanced solid tumors or lymphomas who have progressed on or are not responsive to available therapies.[27][28][29][30][31][32] The study involved a dose-escalation phase followed by an expansion phase in selected tumor types.[27][28]
Conclusion
CA-170 is a promising oral, small-molecule immune checkpoint inhibitor with a novel dual-targeting mechanism of action against PD-L1 and VISTA. Preclinical data robustly support its ability to enhance anti-tumor T-cell responses and inhibit tumor growth in various cancer models. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this and similar agents. The ongoing clinical evaluation of CA-170 will be crucial in determining its therapeutic potential in patients with advanced cancers.
References
- 1. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
- 5. [PDF] A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis | Semantic Scholar [semanticscholar.org]
- 6. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Injection of Syngeneic Murine Melanoma Cells to Determine Their Metastatic Potential in the Lungs [jove.com]
- 10. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 12. Development of a metastatic murine colon cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment of mouse model of CT26 colon cancer [bio-protocol.org]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]
- 17. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 19. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 20. A user-friendly, highly sensitive assay to detect the IFN-γ secretion by T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. bdbiosciences.com [bdbiosciences.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. ascopubs.org [ascopubs.org]
- 29. curis.com [curis.com]
- 30. curis.com [curis.com]
- 31. curis.com [curis.com]
- 32. Phase 1 trial of CA-170, a novel oral small molecule dual inhibitor of immune checkpoints PD-1 and VISTA, in patients (pts) with advanced solid tumor or lymphomas. - ASCO [asco.org]
